molecular formula C21H24N4O3 B2443951 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1448033-44-0

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Katalognummer: B2443951
CAS-Nummer: 1448033-44-0
Molekulargewicht: 380.448
InChI-Schlüssel: CKPJQVQOMRFSRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-20(13-24-17-7-3-4-8-19(17)28-21(24)27)22-12-15-11-18(14-9-10-14)25(23-15)16-5-1-2-6-16/h3-4,7-8,11,14,16H,1-2,5-6,9-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPJQVQOMRFSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with notable potential in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

N 1 cyclopentyl 5 cyclopropyl 1H pyrazol 3 yl methyl 2 2 oxobenzo d oxazol 3 2H yl acetamide\text{N 1 cyclopentyl 5 cyclopropyl 1H pyrazol 3 yl methyl 2 2 oxobenzo d oxazol 3 2H yl acetamide}

Molecular Formula: C₁₈H₁₈N₄O₃
Molecular Weight: 344.4 g/mol
CAS Number: 1448063-12-4

Research indicates that this compound exhibits anti-inflammatory properties , primarily through the following mechanisms:

  • Inhibition of Proinflammatory Cytokines: The compound significantly reduces levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in the inflammatory response.
  • NF-κB Pathway Suppression: It inhibits the activation of the NF-κB signaling pathway, which is pivotal in regulating immune response and inflammation.
  • Reduction of Edema and Leukocyte Migration: Experimental models have shown a decrease in edema and leukocyte migration, suggesting its efficacy in managing inflammatory conditions.

Biological Activity Data

The following table summarizes key biological activities associated with N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide:

Biological Activity Effect Reference
Anti-inflammatoryDecreases IL-6 and TNF-α levels
NF-κB inhibitionSuppresses NF-κB activation
Edema reductionDecreases edema in animal models

Study 1: In Vivo Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of the compound led to a significant reduction in paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of leukocytes in treated groups compared to controls, supporting its anti-inflammatory potential.

Study 2: Cytokine Profiling

In vitro assays using macrophage cell lines showed that treatment with N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide resulted in a marked decrease in proinflammatory cytokine production. ELISA assays confirmed reductions in IL-6 and TNF-α levels, indicating a robust immunomodulatory effect.

Q & A

Q. What are the standard synthetic routes for preparing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclopropane and cyclopentyl group introduction : Cyclopropyl and cyclopentyl moieties are introduced via nucleophilic substitution or cycloaddition reactions under controlled temperatures (e.g., 60–80°C) .

Pyrazole core formation : Condensation of hydrazine derivatives with diketones or β-keto esters, followed by cyclization .

Acetamide linkage : Coupling the pyrazole intermediate with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Key parameters : Reaction time (6–24 hours), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., cyclopropane ring protons at δ 0.8–1.2 ppm, oxazole carbonyl at δ 165–170 ppm) .
  • HPLC-MS : To verify purity (>95%) and molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and intermolecular interactions .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or proteases linked to disease pathways (e.g., EGFR or COX-2) using fluorogenic substrates .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-induced macrophage models .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production without compromising purity?

  • Methodological Answer :
  • Process optimization : Use design of experiments (DoE) to evaluate factors like solvent polarity (e.g., switching from DMF to acetonitrile), catalyst loading (e.g., Pd/C vs. CuI), and temperature gradients .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for cyclopropane formation steps, reducing side products .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Comparative assay standardization : Re-test the compound in parallel with positive controls (e.g., doxorubicin for cytotoxicity) under identical conditions (pH, serum concentration) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Target engagement studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinities to purported targets .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing cyclopentyl with cyclohexyl or varying oxazole substituents) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 active site) and prioritize analogs for synthesis .
  • Pharmacophore mapping : Use QSAR (Quantitative SAR) models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

Q. How to investigate the compound’s mechanism of action when initial target identification is unclear?

  • Methodological Answer :
  • Chemical proteomics : Employ affinity-based protein profiling (ABPP) with a biotinylated probe of the compound to pull down interacting proteins .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in cell lines to identify genes whose loss rescues compound-induced toxicity .
  • Transcriptomics : RNA-seq analysis to identify differentially expressed genes/pathways post-treatment .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic inhibition data between in vitro and cell-based assays?

  • Methodological Answer :
  • Membrane permeability assessment : Measure cellular uptake via LC-MS to determine if insufficient intracellular concentration explains weak cell-based activity .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets that may confound results .
  • Redox interference testing : Evaluate if the compound interacts with assay components (e.g., DTT) or generates reactive oxygen species (ROS) .

Structural and Functional Insights

Q. What computational tools are recommended for predicting the compound’s metabolic stability?

  • Methodological Answer :
  • In silico metabolism : Use software like MetaSite to identify likely cytochrome P450 oxidation sites (e.g., cyclopropane ring) .
  • MD simulations : Assess conformational stability of the oxazole-pyrrole-acetamide core in aqueous environments (GROMACS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.